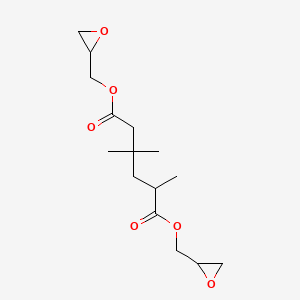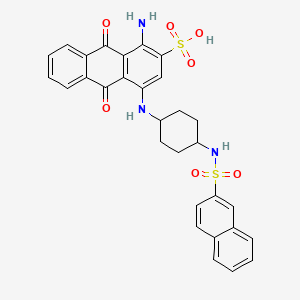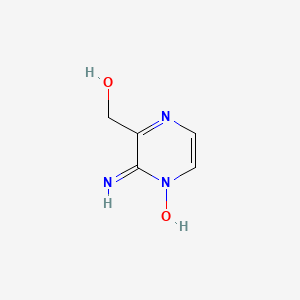
Bis(oxiranylmethyl) 2,4,4-trimethyladipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is an organic compound with the molecular formula C15H24O6 It is characterized by the presence of two oxirane (epoxide) rings and a trimethyladipate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxiranylmethyl) 2,4,4-trimethyladipate typically involves the reaction of 2,4,4-trimethyladipic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes epoxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(oxiranylmethyl) 2,4,4-trimethyladipate can undergo various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide rings under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(oxiranylmethyl) 2,4,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of bis(oxiranylmethyl) 2,4,4-trimethyladipate involves the reactivity of its epoxide rings. These rings can open under various conditions, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in applications such as cross-linking and polymerization, where the compound acts as a reactive intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(oxiranylmethyl) 2,2,4-trimethyladipate
- Bis(oxiranylmethyl) adipate
Uniqueness
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is unique due to the presence of two oxirane rings and a trimethyladipate backbone. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
25677-83-2 |
|---|---|
Fórmula molecular |
C15H24O6 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C15H24O6/c1-10(14(17)21-9-12-7-19-12)4-15(2,3)5-13(16)20-8-11-6-18-11/h10-12H,4-9H2,1-3H3 |
Clave InChI |
UYCWWICJTSIJIU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)CC(=O)OCC1CO1)C(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)





![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)



![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)



